molecular formula C21H23N5O4S B2909013 3-(benzenesulfonyl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one CAS No. 1705461-25-1

3-(benzenesulfonyl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one

Cat. No.: B2909013
CAS No.: 1705461-25-1
M. Wt: 441.51
InChI Key: MZNZYEUAVUFOEP-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a propan-1-one group at the 1-position and a benzenesulfonyl moiety at the 3-position. The piperidine’s 3-position is further modified by a methylene-linked 1,2,4-oxadiazole ring bearing a pyrazin-2-yl substituent.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c27-20(8-12-31(28,29)17-6-2-1-3-7-17)26-11-4-5-16(15-26)13-19-24-21(25-30-19)18-14-22-9-10-23-18/h1-3,6-7,9-10,14,16H,4-5,8,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNZYEUAVUFOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzenesulfonyl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties, enzyme inhibition capabilities, and possible implications in drug development.

Chemical Structure and Properties

The compound contains several pharmacologically relevant moieties:

  • Benzenesulfonyl group : Known for its role in enhancing solubility and bioavailability.
  • Piperidine ring : Associated with various biological activities including analgesic and antipsychotic effects.
  • Oxadiazole ring : Noted for its antimicrobial and anticancer activities.
  • Pyrazine moiety : Contributes to the compound's potential as an anti-infective agent.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole structure can effectively inhibit the growth of various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
29aStaphylococcus aureus0.5 µg/mL
29bMycobacterium tuberculosis0.25 µg/mL
29cEscherichia coli1 µg/mL

These findings suggest that the presence of the oxadiazole and piperidine groups enhances the compound's efficacy against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease enzymes:

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase85%
Urease75%

These results indicate that the compound could have applications in treating conditions like Alzheimer's disease (via AChE inhibition) and urease-related infections .

Study on Antitubercular Activity

A study conducted by Dhumal et al. (2016) explored the antitubercular activity of oxadiazole derivatives. The most active compounds demonstrated a strong binding affinity to the mycobacterial enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in Mycobacterium tuberculosis. This highlights the potential of compounds similar to our target molecule in combating tuberculosis .

Neuroprotective Effects

Another study evaluated a series of piperidine derivatives for neuroprotective effects. The results indicated that certain modifications to the piperidine structure could enhance neuroprotective activity, suggesting that our compound may also possess similar properties due to its structural components .

Comparison with Similar Compounds

Core Structural Features

  • Target Compound :
    • Piperidine with propan-1-one and benzenesulfonyl groups.
    • Oxadiazole-pyrazine substituent.
  • Analog 1 : 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one (CAS 1401543-09-6)
    • Piperazine instead of piperidine.
    • Chlorophenyl-oxadiazole and methylsulfonyl groups .
  • Analog 2: 2-(2-Fluorophenoxy)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS 1704536-04-8) Ethanone backbone with fluorophenoxy substitution. Shared pyrazine-oxadiazole-piperidine motif .
  • Analog 3 : 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one (CAS 1705878-76-7)
    • Fluorophenyl-oxadiazole and phenylthio group .

Molecular Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Formula C₂₄H₂₄N₅O₄S (estimated) C₁₆H₁₉ClN₄O₄S C₂₀H₂₀FN₅O₃ C₂₃H₂₄FN₃O₂S
Molecular Weight ~482.5 g/mol (estimated) 398.9 g/mol 397.4 g/mol 425.5 g/mol
Key Substituents Benzenesulfonyl, pyrazine Chlorophenyl, methylsulfonyl Fluorophenoxy Fluorophenyl, phenylthio

Functional Group Impact

  • Chlorophenyl (Analog 1) : Increases lipophilicity and steric bulk, possibly affecting membrane permeability .
  • Fluorophenoxy (Analog 2): Introduces electronegativity and metabolic stability via fluorine .
  • Phenylthio (Analog 3) : Sulfur atom may improve binding to cysteine-rich targets or redox modulation .

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